molecular formula C20H27N5O3 B2980139 2-(2-methoxy-4-methylphenoxy)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]propanamide CAS No. 1396865-48-7

2-(2-methoxy-4-methylphenoxy)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]propanamide

Cat. No.: B2980139
CAS No.: 1396865-48-7
M. Wt: 385.468
InChI Key: ZDOLVOWRNCUHTK-UHFFFAOYSA-N
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Description

The compound 2-(2-methoxy-4-methylphenoxy)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]propanamide features a propanamide backbone with two critical substituents:

  • A 2-methoxy-4-methylphenoxy group attached to the α-carbon of the propanamide.
  • A pyrimidin-4-yl moiety substituted at the 6-position with a 4-methylpiperazin-1-yl group.

The 4-methylpiperazine group likely enhances solubility and binding affinity to biological targets, while the methoxy and methyl groups on the phenoxy ring may influence metabolic stability and selectivity .

Properties

IUPAC Name

2-(2-methoxy-4-methylphenoxy)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O3/c1-14-5-6-16(17(11-14)27-4)28-15(2)20(26)23-18-12-19(22-13-21-18)25-9-7-24(3)8-10-25/h5-6,11-13,15H,7-10H2,1-4H3,(H,21,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDOLVOWRNCUHTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(C)C(=O)NC2=CC(=NC=N2)N3CCN(CC3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(2-methoxy-4-methylphenoxy)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]propanamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include:

    Formation of the phenoxy intermediate: This step involves the reaction of 2-methoxy-4-methylphenol with an appropriate acylating agent to form the phenoxy intermediate.

    Pyrimidine ring formation: The pyrimidine ring is synthesized separately, often starting from a substituted pyrimidine precursor.

    Coupling reaction: The phenoxy intermediate is then coupled with the pyrimidine derivative under specific conditions to form the final compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

2-(2-methoxy-4-methylphenoxy)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Scientific Research Applications

2-(2-methoxy-4-methylphenoxy)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]propanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of various diseases.

    Biological Research: The compound is used in biological assays to study its effects on cellular processes and molecular pathways.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 2-(2-methoxy-4-methylphenoxy)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Pharmacological Features
Compound Name (CAS/ID) Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
Target Compound C₂₀H₂₇N₅O₃ 385.47 2-Methoxy-4-methylphenoxy; 4-methylpiperazinyl-pyrimidine Hypothesized kinase inhibitor; structural similarity to JAK/STAT pathway inhibitors .
N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide (61086-18-8) C₁₆H₂₄N₂O₂ 276.37 Methoxymethyl piperidine; phenyl Pharmaceutical intermediate; limited toxicity data .
WZ4003 (1214265-58-3) C₂₃H₂₅ClN₆O₂ 452.94 Chloropyrimidine; 4-methylpiperazinyl-anilino Known kinase inhibitor (e.g., EGFR mutants); used in cancer research .
WS6 (1421227-53-3) C₂₉H₃₁F₃N₆O₃ 568.59 Cyclopropanecarboxamide; trifluoromethylphenyl; 4-methylpiperazinyl-methyl High molecular weight; soluble in DMSO (10 mM); used in metabolic studies .
PDB Ligand 6H3 C₂₀H₂₃ClN₆O 398.89 Chloropyrimidine; 4-methylpiperazinyl-phenyl Co-crystallized with kinases; informs drug design via structural data .

Key Comparative Insights

Role of the 4-Methylpiperazine Group

The 4-methylpiperazine substituent is a recurring motif in kinase-targeting compounds (e.g., WZ4003, 6H3). It enhances water solubility and facilitates hydrogen bonding with ATP-binding pockets in kinases . In the target compound, this group is directly linked to the pyrimidine ring, a configuration shared with 6H3, which has demonstrated crystallographic binding to kinase domains .

Impact of Aromatic Substituents
  • Methoxy and Methyl Groups: The 2-methoxy-4-methylphenoxy group in the target compound may improve membrane permeability compared to bulkier substituents (e.g., trifluoromethyl in WS6).
  • Chlorine vs.
Pharmacokinetic Considerations
  • Molecular Weight and Solubility : The target compound (385.47 g/mol) falls within the ideal range for oral bioavailability (<500 g/mol), unlike WS6 (568.59 g/mol), which may require formulation adjustments .
  • Solubility: While WS6 is explicitly noted for DMSO solubility (10 mM), the target compound’s solubility profile remains uncharacterized but is likely moderate due to the polar piperazine group .

Kinase Inhibition Potential

  • WZ4003: A well-studied inhibitor of epidermal growth factor receptor (EGFR) mutants, demonstrating nanomolar IC₅₀ values . Structural alignment suggests the target compound may share similar binding modes.
  • PDB 6H3 : Co-crystallized with kinases, providing a template for optimizing pyrimidine-piperazine interactions in drug design .

Biological Activity

The compound 2-(2-methoxy-4-methylphenoxy)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]propanamide , identified by its CAS number 55846-51-0 , has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic areas. This article examines the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C14H22N2O2C_{14}H_{22}N_{2}O_{2} with a molecular weight of approximately 250.34 g/mol. The structure features a methoxy group, a phenoxy moiety, and a piperazine-linked pyrimidine, which may contribute to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in anti-cancer applications. Below are key findings from various studies:

Anticancer Activity

  • Mechanism of Action : The compound has been shown to induce apoptotic cell death in cancer cells. This is evidenced by increased expression levels of cleaved caspase-3 and caspase-8, which are critical markers of apoptosis .
  • Cell Line Studies : In vitro studies on colon cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent inhibition of cell growth. Notably, it enhanced the expression of death receptors DR5 and DR6, which are associated with TRAIL-induced apoptosis .
  • Xenograft Models : In vivo experiments using xenograft mouse models indicated that the compound effectively suppressed tumor growth at doses ranging from 2.5 to 5 mg/kg, further supporting its potential as an anti-cancer agent .

Pharmacological Profiles

The pharmacological profile of this compound includes:

  • Inhibition of Tumor Growth : Demonstrated significant tumor growth inhibition in various cancer models.
  • Apoptosis Induction : Mechanistically linked to the activation of apoptotic pathways via death receptor signaling.

Data Table: Biological Activity Summary

Activity TypeObservationsReferences
Apoptosis InductionIncreased cleaved caspases (3 & 8)
Tumor Growth InhibitionDose-dependent suppression in xenografts
Cell Line EfficacySignificant growth inhibition in colon cancer

Case Studies

Several case studies have highlighted the efficacy of similar compounds with structural similarities to this compound:

  • MMPP Compound : A related compound showed promising results in inhibiting colon cancer cell growth through similar apoptotic pathways and receptor interactions .
  • In Vivo Efficacy : Studies involving related analogs demonstrated their ability to induce apoptosis and inhibit tumor growth effectively, suggesting a broader class effect among structurally similar compounds .

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